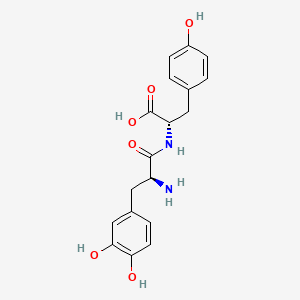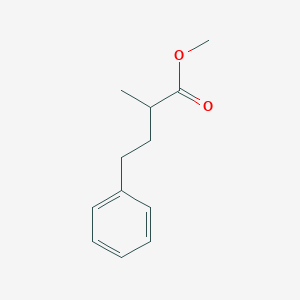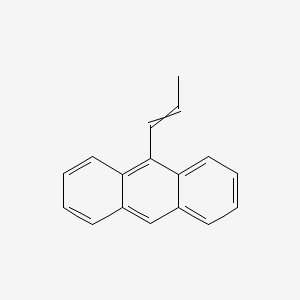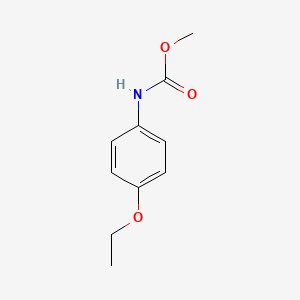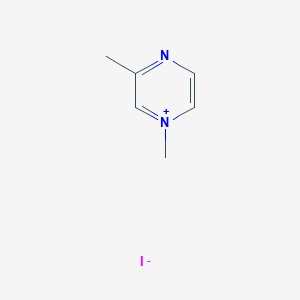![molecular formula C11H16N2O2 B14673402 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile CAS No. 36187-56-1](/img/structure/B14673402.png)
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is an organic compound that features a dioxolane ring and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile typically involves the reaction of 3-cyanopropyl bromide with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The dioxolane ring can also interact with biological membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane
- 4,4′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[butanenitrile]
Uniqueness
4-[2-(3-Cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile is unique due to the presence of both a dioxolane ring and nitrile groups, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
36187-56-1 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
4-[2-(3-cyanopropyl)-1,3-dioxolan-2-yl]butanenitrile |
InChI |
InChI=1S/C11H16N2O2/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h1-6,9-10H2 |
Clé InChI |
VCBTUNAHDSEABM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCC#N)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


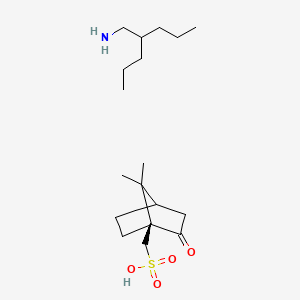
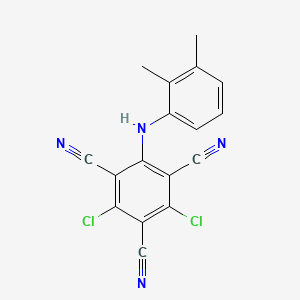

![2-[Bis(2-hydroxyethyl)amino]ethanol;decyl hydrogen sulfate](/img/structure/B14673345.png)


